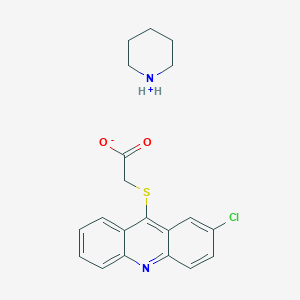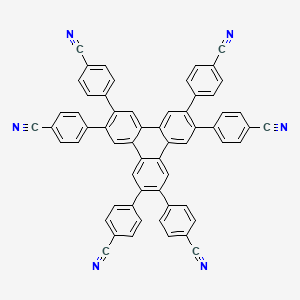
Trimethylammonium nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylammonium nitrate is an organic compound with the molecular formula C₃H₁₀N₂O₃. It is a quaternary ammonium salt, consisting of a trimethylammonium cation and a nitrate anion. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylammonium nitrate can be synthesized by treating trimethylamine with nitric acid. The reaction typically involves the following steps:
Reaction of Trimethylamine with Nitric Acid: Trimethylamine is reacted with nitric acid to form this compound. [ \text{(CH₃)₃N} + \text{HNO₃} \rightarrow \text{(CH₃)₃NHNO₃} ]
Purification: The resulting this compound is purified by recrystallization from ethanol and dried at 110°C in an air oven.
Industrial Production Methods
In industrial settings, this compound is produced by reacting equimolar solutions of silver nitrate and trimethylammonium iodide. The silver iodide precipitate is removed, and the clear solution of this compound is evaporated to reduce the volume, resulting in the formation of white crystals .
Chemical Reactions Analysis
Types of Reactions
Trimethylammonium nitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert it into other nitrogen-containing compounds.
Substitution: It can undergo substitution reactions where the nitrate anion is replaced by other anions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reactions: These reactions often involve halides or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce nitro compounds, while reduction can yield amines.
Scientific Research Applications
Trimethylammonium nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: It is used in studies involving quaternary ammonium compounds and their effects on biological systems.
Industry: It is used in the production of surfactants, disinfectants, and other industrial chemicals
Mechanism of Action
The mechanism of action of trimethylammonium nitrate involves its interaction with molecular targets and pathways in biological systems. As a quaternary ammonium compound, it can interact with cell membranes and proteins, affecting their function. It can also act as an agonist at muscarinic receptors, influencing neurotransmission in the nervous system .
Comparison with Similar Compounds
Similar Compounds
Tetramethylammonium Nitrate: Similar in structure but with an additional methyl group.
Cetyltrimethylammonium Bromide: A quaternary ammonium compound with a longer alkyl chain.
Uniqueness
Trimethylammonium nitrate is unique due to its specific molecular structure, which allows it to interact with various biological targets and participate in a wide range of chemical reactions. Its relatively simple structure compared to other quaternary ammonium compounds makes it a versatile reagent in scientific research .
Properties
CAS No. |
25238-43-1 |
|---|---|
Molecular Formula |
C3H10N2O3 |
Molecular Weight |
122.12 g/mol |
IUPAC Name |
trimethylazanium;nitrate |
InChI |
InChI=1S/C3H9N.NO3/c1-4(2)3;2-1(3)4/h1-3H3;/q;-1/p+1 |
InChI Key |
YSXXGOKILPYXSH-UHFFFAOYSA-O |
Canonical SMILES |
C[NH+](C)C.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


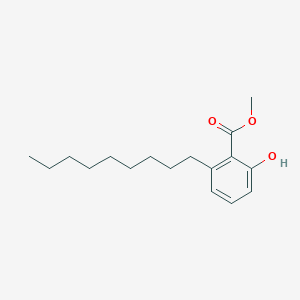
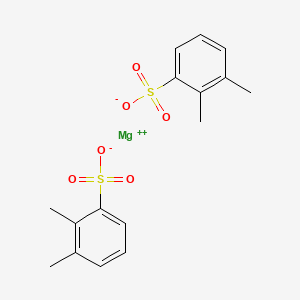
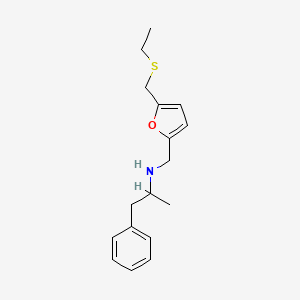
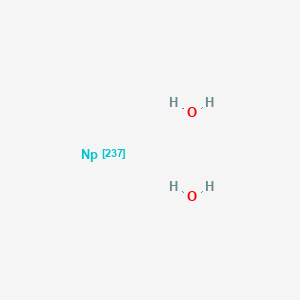

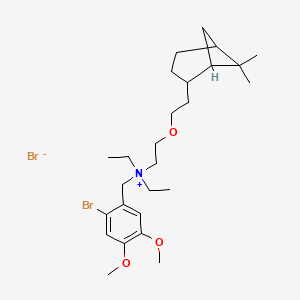
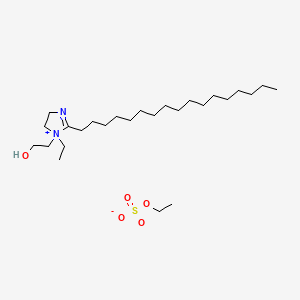

![Methyl 7-(acetyloxy)-6-methoxy-2-[2-(5-methoxy-1h-indol-3-yl)ethyl]-3-oxodecahydroisoquinoline-5-carboxylate](/img/structure/B13748916.png)
![Benzenesulfonic acid, 4-[4-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/structure/B13748920.png)
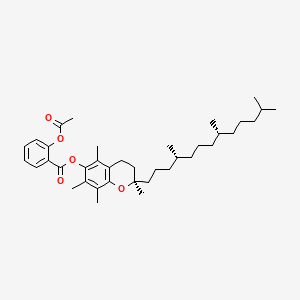
![(3aR,5R,6R,6aS)-5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol](/img/structure/B13748927.png)
